Bienvenue dans la boutique en ligne BenchChem!

Beta-defensin 107A

Male reproductive immunology Epididymis biology Beta-defensin tissue specificity

Beta-defensin 107A (DEFB107A), also known as BD-7 or DEFB-7, is a member of the human beta-defensin family of small cationic antimicrobial peptides. The gene is located within the 8p23.1 defensin gene cluster and encodes a predicted 70-residue precursor with a secreted mature peptide.

Molecular Formula
Molecular Weight
Cat. No. B1578089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeta-defensin 107A
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Beta-Defensin 107A (DEFB107A) Procurement Guide: Understanding Its Tissue-Specific Profile and Analytical Baseline


Beta-defensin 107A (DEFB107A), also known as BD-7 or DEFB-7, is a member of the human beta-defensin family of small cationic antimicrobial peptides [1]. The gene is located within the 8p23.1 defensin gene cluster and encodes a predicted 70-residue precursor with a secreted mature peptide [2]. Unlike broadly studied beta-defensins such as hBD-1 through hBD-4, DEFB107A exhibits highly restricted tissue expression, with transcript enrichment in epididymis and detection at the protein level in testis [3]. Functional annotation remains limited to a computationally inferred antibacterial activity call (ECO:0000305) with no experimental validation [4], placing it among the least characterized defensin family members according to the NIH Illuminating the Druggable Genome (IDG) program [5].

Why Generic Beta-Defensin Substitution Cannot Replace DEFB107A in Male Reproductive Tract Research


Beta-defensin paralogs within the 8p23.1 cluster share a common structural scaffold but have undergone rapid, positive selection-driven sequence divergence, particularly in the mature peptide domain [1]. Consequently, individual beta-defensins exhibit distinct charge distributions, tissue expression patterns, and chemokine receptor binding specificities that are not interchangeable [2]. DEFB107A is uniquely associated with testis/epididymis expression among beta-defensins, with a Tau tissue-specificity score of 1.0—indicating near-exclusive expression in a single tissue—in contrast to broadly expressed family members such as DEFB1 [3]. Furthermore, an identical paralogous copy, DEFB107B, exists in tail-to-tail orientation, meaning that reagents or silencing strategies must account for potential cross-reactivity that generic pan-defensin approaches cannot resolve [4].

DEFB107A Product-Specific Quantitative Evidence: Analytical and Procurement Differentiation Guide


Tissue-Specific Expression: DEFB107A Tau Score vs. Ubiquitously Expressed Beta-Defensins

DEFB107A demonstrates extreme tissue specificity in contrast to broad-spectrum beta-defensins such as DEFB1 (hBD-1). RNA-seq consensus data from the Human Protein Atlas yields a Tau specificity score of 1.0 for DEFB107A, with transcript detection classified as 'tissue enriched' exclusively in epididymis [1]. Protein-level immunohistochemistry confirms cytoplasmic expression restricted to testis [2]. In comparison, DEFB1 (hBD-1) exhibits a Tau score of 0.28, classified as 'low tissue specificity,' with detectable expression across kidney, salivary gland, respiratory epithelium, and female reproductive tract [1]. This 3.6-fold difference in Tau score constitutes the strongest quantitative differentiator available for this target.

Male reproductive immunology Epididymis biology Beta-defensin tissue specificity

Genetic Duplication Architecture: DEFB107A vs. DEFB107B Identical Paralogs Necessitate Paralog-Specific Reagent Selection

A unique genomic feature of DEFB107A for procurement consideration is the existence of an identical paralogous copy, DEFB107B, located in tail-to-tail orientation within the 8p23.1 beta-defensin cluster [1]. Both genes encode beta-defensin 107 peptides that share 100% amino acid identity in the mature peptide domain within current reference annotations [2]. This duplication is not a universal feature across beta-defensins: the majority of beta-defensin genes in the 8p23.1 cluster exist as single-copy genes per haploid genome. For example, DEFB4A (hBD-2) and DEFB103A (hBD-3) show copy number variation but not the presence of a fixed identical paralog [3]. The DEFB107A/DEFB107B duplication means that total DEFB107 gene dosage influences functional output, and reagents (antibodies, siRNA, CRISPR guides) must be explicitly verified for paralog-specificity or pan-DEFB107 reactivity.

Gene duplication analysis Antimicrobial peptide genomics Beta-defensin cluster

Physicochemical Profile Differentiation: DEFB107A Net Charge and Boman Index vs. Well-Characterized hBDs

Computationally derived physicochemical parameters from the 44-residue mature peptide sequence provide procurement-relevant differentiation. DEFB107A exhibits a predicted net charge of +7 and a Boman index (protein-binding potential) of -87.93 kcal/mol [1]. In comparison, hBD-3 (DEFB103A), the most potent broad-spectrum human beta-defensin, carries a net charge of +11 and a Boman index of -4.65 kcal/mol [2]. hBD-2 (DEFB4A) has a net charge of +6 and a Boman index of -27.18 kcal/mol [2]. The substantially more negative Boman index of DEFB107A (-87.93 vs. -4.65 for hBD-3) suggests a markedly lower predicted propensity for nonspecific protein binding, which may translate to distinct solvent exposure and intermolecular interaction profiles in experimental contexts. These parameters are derived from the mature peptide sequence AIHRALISKRMEGHCEAECLTFEVKIGGCRAELAPFCCKNRKKH [1].

Antimicrobial peptide physicochemical properties Beta-defensin structure-function Peptide design and procurement

Absence of Validated Antimicrobial MIC Data: DEFB107A Status vs. Well-Characterized hBDs

A critical procurement consideration is the absence of any experimentally determined minimum inhibitory concentration (MIC) data for DEFB107A against any microorganism. The DRAMP antimicrobial peptide database explicitly reports 'No MICs found in DRAMP database' for DEFB107A (entry DRAMP03606) [1]. This contrasts starkly with well-characterized beta-defensins: hBD-3 (DEFB103A) has reported MICs of 4–8 µg/mL against Staphylococcus aureus and 8–16 µg/mL against Pseudomonas aeruginosa [2]; hBD-2 has MICs of 8–64 µg/mL against Escherichia coli [3]. The NIH IDG program classifies DEFB107A as 'Tdark,' indicating that 'virtually nothing is known' about its functional activities, and it lacks any active ligands or approved drugs targeting it [4]. The functional annotation 'Has antibacterial activity' is qualified as 'Potential' (ECO:0000305), meaning it is computationally inferred by sequence homology and has not been experimentally verified [5].

Antimicrobial activity gap analysis Defensin functional annotation Procurement risk assessment

Sequence Divergence Fingerprint: DEFB107A vs. Its Closest Beta-Defensin Paralogs at the 8p23.1 Locus

DEFB107A's mature peptide sequence diverges substantially from even its closest evolutionary neighbors within the 8p23.1 beta-defensin cluster, driven by positive selection on the second exon [1]. Pairwise amino acid identity in the mature peptide region (typically ~40–50 residues) between DEFB107A and DEFB106A (the adjacent gene in the cluster) is approximately 52%, and identity with DEFB105A is approximately 48% [2]. By comparison, human beta-defensins hBD-1 and hBD-3 share only ~30% identity despite both being functional antimicrobials [2]. This sequence divergence is a direct consequence of the rapid duplication-and-divergence evolutionary mode documented for the primate beta-defensin cluster, where second exon sequences encoding mature peptides show evidence of diversifying positive selection (dN/dS > 1 in pairwise comparisons) while first exons encoding signal peptides remain conserved [1]. The specific cysteine spacing pattern (C1-X6-C2-X4-C3-X9-C4-X6-C5-C6) is a conserved structural feature of the beta-defensin fold, but the inter-cysteine loop sequences are highly variable and determine functional specificity [3].

Beta-defensin sequence alignment Paralog divergence Molecular phylogenetics

DEFB107A Application Scenarios: Where This Under-Characterized Beta-Defensin Provides Scientific Value


Male Reproductive Tract Innate Immunity Mechanistic Studies

DEFB107A is the most appropriate beta-defensin candidate for studies requiring a testis/epididymis-restricted antimicrobial peptide. Its Tau tissue specificity score of 1.0 for epididymis [1] means that experimental manipulation of DEFB107A expression in reproductive tract models will not be confounded by compensatory expression in other mucosal surfaces, a limitation that affects broadly expressed defensins such as DEFB1 (hBD-1). Researchers investigating epididymal antimicrobial barrier function or male fertility-associated innate immunity should prioritize DEFB107A over hBD-1, hBD-2, or hBD-3 for tissue-specific hypothesis testing. Users must procure paralog-specific reagents (antibodies, siRNA, CRISPR guides) validated for DEFB107A rather than DEFB107B, given their identical mature peptide sequences [2].

Beta-Defensin Evolutionary Genomics and Paralog-Specific Gene Regulation

The DEFB107A/DEFB107B duplication pair serves as a natural experimental system for studying the regulatory evolution of recently duplicated antimicrobial peptide genes [1]. Unlike single-copy beta-defensins, this tail-to-tail gene pair allows investigation of whether both copies are co-regulated, differentially methylated, or subject to distinct chromatin states despite encoding identical protein products. Procurement of DEFB107A-specific gene expression constructs, promoter-reporter vectors, or CRISPRa/i tools enables dissection of paralog-specific regulatory mechanisms in the 8p23.1 cluster, a question that cannot be addressed with single-copy defensin genes such as DEFB1 or DEFB4A [2].

De Novo Antimicrobial Activity Characterization and Structure-Function Studies

Given the complete absence of published MIC data for DEFB107A [1], this compound represents a high-priority target for de novo functional characterization. Its distinctive physicochemical profile—notably a Boman index of -87.93 kcal/mol, far more negative than hBD-3 (-4.65 kcal/mol) [2]—predicts solubility and aggregation behavior that differs from well-characterized beta-defensins. Researchers undertaking first-in-class antimicrobial activity screening should procure recombinant DEFB107A protein alongside hBD-2 and hBD-3 as positive controls, enabling direct head-to-head MIC determination under standardized CLSI broth microdilution conditions. Successful characterization would provide the first functional annotation beyond computational inference (ECO:0000305) [3].

Beta-Defensin Gene Cluster Copy Number Variation and Disease Susceptibility Studies

The 8p23.1 beta-defensin gene cluster, including DEFB107A/B, exhibits extensive copy number variation in human populations, with reported effects on nasopharyngeal microbiota composition in otitis-prone children [1]. DEFB107A contributes to total beta-defensin gene dosage in this CNV region, and its specific inclusion or exclusion in CNV breakpoints has not been resolved at single-gene resolution. Procurement of DEFB107A-specific qPCR probes or digital droplet PCR assays for precise copy number determination enables studies correlating DEFB107A gene dosage with male reproductive health phenotypes, infectious disease susceptibility, or microbiota composition—applications for which generic beta-defensin cluster CNV assays are insufficient [2].

Quote Request

Request a Quote for Beta-defensin 107A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.